5-Chloro-2-hydroxymethylnaphthalene
Description
5-Chloro-2-hydroxymethylnaphthalene is a chlorinated naphthalene derivative featuring a chlorine atom at the 5-position and a hydroxymethyl (-CH2OH) group at the 2-position of the naphthalene ring.
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(5-chloronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2 |
InChI Key |
LEKYJCYFNIYOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares substituents, molecular weights, and key properties of 5-Chloro-2-hydroxymethylnaphthalene with related compounds:
Key Comparative Findings
Polarity and Solubility
- The hydroxymethyl group in this compound increases polarity compared to chloromethyl analogs (e.g., 1-Chloro-6-(chloromethyl)naphthalene). This enhances solubility in polar solvents like ethanol or water, reducing environmental persistence.
- Carboxamide-containing derivatives (e.g., ) exhibit even higher solubility due to hydrogen-bonding capacity, making them suitable for aqueous-phase industrial applications.
Toxicity and Environmental Impact
- Chlorinated naphthalenes (e.g., 1-Chloro-6-(chloromethyl)naphthalene) are linked to bioaccumulation and hepatotoxicity, as noted in toxicological profiles for methylnaphthalenes ().
- Hydroxymethyl and methoxy groups (e.g., in ) may reduce acute toxicity by facilitating metabolic detoxification pathways.
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